1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a thioxo group and a phenyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the condensation of 5-acetyl-4-aminopyrimidines with appropriate reagents, followed by cyclization reactions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with DMF dimethyl acetal (DMF–DMA) followed by cyclization with ammonium acetate (NH4OAc) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as N-heterocyclic carbene (NHC), can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), making it a promising candidate for cancer treatment.
Materials Science: Its unique structure allows it to be used in the development of novel materials with specific electronic properties.
Biological Studies: The compound’s interactions with various biological targets make it useful for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but lacks the thioxo group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different ring system.
Uniqueness
1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its thioxo group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H12N4O2S |
---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
1,3-dimethyl-7-phenyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H12N4O2S/c1-17-11-9(13(19)18(2)14(17)20)12(21)16-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,16,21) |
InChI Key |
MJCZFXMACLIDEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=S)N=C(N2)C3=CC=CC=C3)C(=O)N(C1=O)C |
Origin of Product |
United States |
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